'-Aminoacetophenone can be found in various natural sources, including:
'-Aminoacetophenone's properties have made it a subject of interest in various scientific research areas, including:
2'-Aminoacetophenone, also known as o-aminoacetophenone, is an aromatic ketone characterized by the presence of an amino group at the ortho position of the phenyl ring relative to the acetophenone structure. It appears as a yellow to yellow-brown liquid with a distinctive grape-like odor, which is noteworthy for its diagnostic significance in detecting the growth of Pseudomonas aeruginosa in culture and burn wounds . The molecular formula of 2'-aminoacetophenone is CHNO, and it has a melting point of approximately 20 °C and a boiling point ranging from 85 to 90 °C under reduced pressure .
The mechanism of action of 2'-Aminoacetophenone depends on the context.
2'-Aminoacetophenone exhibits significant biological activity. Research indicates that it induces oxidative stress and apoptosis in skeletal muscle cells, potentially disrupting mitochondrial functions. This effect is linked to increased reactive oxygen species production and downregulation of mitochondrial membrane potential, suggesting implications for chronic infections and muscle dysfunction . Additionally, it has been identified as a pheromone produced by virgin honeybee queens, influencing interactions within the hive .
Several methods exist for synthesizing 2'-aminoacetophenone:
2'-Aminoacetophenone finds applications across various fields:
Studies have demonstrated that 2'-aminoacetophenone interacts with biological systems by inducing oxidative stress. Specifically, it promotes apoptosis through mechanisms involving mitochondrial dysfunction and accumulation of reactive oxygen species. This interaction highlights its potential role as a pathogenic factor in chronic infections .
Several compounds share structural similarities with 2'-aminoacetophenone. Here are a few notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
Acetophenone | Aromatic ketone with a methyl group attached to carbonyl | Commonly used as a solvent; lacks amino group |
4-Aminoacetophenone | Amino group at para position | Different reactivity due to ortho vs para position |
Benzoylacetamide | Contains both benzoyl and acetamide functional groups | Exhibits different biological activities |
N-(2-Aminoethyl)acetamide | Amino group attached to ethyl instead of phenyl | Different solubility properties |
The unique positioning of the amino group at the ortho position in 2'-aminoacetophenone contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
Irritant